

Comparative Purity Analysis of TAM558 Intermediate-2 by High-Performance Liquid Chromatography

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the purity of **TAM558 Intermediate-2**, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload TAM558, against a hypothetical alternative synthesis intermediate, ASI-1.[1][2] The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final therapeutic agent. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules in pharmaceutical development.[3][4][5]

Comparative Purity Data

The following table summarizes the purity analysis of **TAM558 Intermediate-2** and the alternative intermediate ASI-1, as determined by the analytical HPLC protocol detailed below.

Parameter	TAM558 Intermediate-2	Alternative Synthesis Intermediate (ASI-1)
Purity (%)	99.2%	97.5%
Major Impurity (%)	0.5%	1.2%
Other Impurities (%)	0.3%	1.3%
Retention Time (min)	8.5	8.2



Experimental Protocol: HPLC Purity Validation

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of **TAM558 Intermediate-2** and ASI-1.[6]

Instrumentation:

- HPLC System with a UV-Vis detector[3][5]
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, 0.1% (v/v) in Water (Mobile Phase A)
- Formic acid, 0.1% (v/v) in Acetonitrile (Mobile Phase B)
- TAM558 Intermediate-2 reference standard
- ASI-1 reference standard
- Sample diluent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions:

• Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30°C

• Detection Wavelength: 254 nm

Gradient Elution:



Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	10	90
20	10	90
21	90	10

| 25 | 90 | 10 |

Sample Preparation:

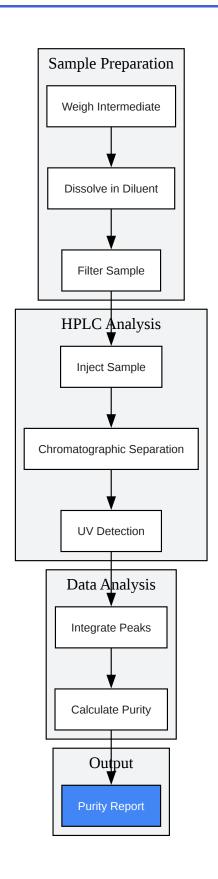
- Accurately weigh and dissolve approximately 1 mg of the intermediate (TAM558
 Intermediate-2 or ASI-1) in 10 mL of the sample diluent to prepare a stock solution of 100 μg/mL.
- Filter the solution through a 0.45 μm syringe filter prior to injection.

Data Analysis: The purity of the intermediates is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship in the synthesis pathway.





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HPLC purity validation workflow.





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Synthesis pathway of OMTX705.

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